molecular formula C55H86N20O21S2 B578265 Phleomycin D1 CAS No. 11031-11-1

Phleomycin D1

货号: B578265
CAS 编号: 11031-11-1
分子量: 1427.532
InChI 键: CWCMIVBLVUHDHK-ZSNHEYEWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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准备方法

Phleomycin D1 is typically isolated from the culture fluid of Streptomyces verticillus. The preparation involves several steps:

For industrial production, the process is scaled up, and additional steps may be included to ensure the purity and stability of the compound. The purified this compound is often stored as a blue powder, which is highly hygroscopic and sensitive to high concentrations of acids .

科学研究应用

Scientific Research Applications

1. Molecular Genetics

  • Selective Agent : Phleomycin D1 is utilized as a selective agent in molecular genetics to study DNA repair mechanisms. It helps researchers identify cells that have developed resistance due to genetic modifications, such as the introduction of resistance genes like Sh ble .
  • Case Study : In yeast models, studies have shown that mutations affecting DNA repair pathways result in increased sensitivity to phleomycin treatment. For instance, deletion of the RTS1 gene in yeast led to heightened sensitivity to phleomycin-induced DNA lesions compared to wild-type strains .

2. Cancer Research

  • Antitumor Properties : this compound has been investigated for its potential antitumor effects. It inhibits the proliferation of various cancer cell lines by inducing apoptosis through DNA damage .
  • Case Study : Research has demonstrated that phleomycin can effectively induce cell death in human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

3. Biotechnology

  • Genetic Engineering : this compound is employed in the production of genetically modified organisms (GMOs). It serves as a selection marker in plant and microbial transformation protocols, facilitating the identification of successfully modified cells .
  • Case Study : In Pichia stipitis, a yeast used for biofuel production, phleomycin resistance genes have been integrated into transformation protocols to enhance genetic manipulation capabilities.

Comparative Analysis with Related Compounds

CompoundSourceMechanism of ActionApplications
This compoundStreptomyces verticillusDNA intercalation & cleavageMolecular genetics, cancer research
Bleomycin A2Streptomyces verticillusSimilar to phleomycinAntitumor therapy
ZeocinFormulation of PhleomycinDNA intercalationSelection antibiotic for GMOs

作用机制

Phleomycin D1 exerts its effects by binding to DNA and inducing double-stranded breaks. The compound intercalates into the DNA helix and, upon activation, cleaves the DNA strands . This leads to the inhibition of DNA synthesis and cell death. The molecular targets of this compound include the DNA itself and various proteins involved in DNA repair pathways .

生物活性

Phleomycin D1, a glycopeptide antibiotic derived from Streptomyces verticillus, is part of the bleomycin family and exhibits a range of biological activities, particularly in the context of its efficacy against various cell types. This article delves into its mechanisms of action, biological effects, and applications in molecular biology.

  • Molecular Formula : C55H85O21N20S2Cu·HCl
  • Molecular Weight : 1526.5 g/mol
  • CAS Number : 11006-33-0

This compound is characterized by its copper-chelated form, which contributes to its biological activity. The compound is notable for its ability to cleave DNA, a mechanism that underpins much of its cytotoxic effects.

This compound primarily acts by binding to DNA and inducing strand breaks. Unlike some related compounds, it does not intercalate into DNA due to a modified bithiazole moiety, which alters its interaction with the DNA double helix . This action leads to cell cycle arrest, particularly blocking entry into the S-phase, thereby inhibiting cell proliferation.

Table 1: Comparison of this compound with Related Compounds

CompoundMechanism of ActionDNA Interaction TypePrimary Use
This compoundDNA cleavageNon-intercalativeSelective agent in molecular genetics
BleomycinDNA intercalation and cleavageIntercalativeAnticancer agent
6'-deoxy-BLM ZEnhanced DNA cleavageIntercalativePotential clinical drug

Biological Activity

This compound exhibits a broad spectrum of toxicity against various organisms, including bacteria, fungi, and animal cells. Its applications in research are significant due to its selective toxicity:

  • Bacterial Activity : Effective against E. coli and other bacteria at concentrations around 5 µg/ml.
  • Fungal Activity : Used at concentrations ranging from 10 to 50 µg/ml for filamentous fungi and yeast.
  • Plant and Animal Cells : Effective at concentrations of 5-25 µg/ml for plant cells and 5-50 µg/ml for mammalian cells .

Case Studies

  • Yeast Sensitivity : In studies involving Saccharomyces cerevisiae, this compound was shown to be effective in selecting transformants that carried phleomycin-resistant genes (Sh ble gene). The yeast strains demonstrated varying sensitivity levels depending on genetic modifications .
  • Cancer Research : Although not primarily used as an anticancer agent like bleomycin, phleomycin's ability to induce DNA damage has been explored in cancer research contexts. Its mechanism can be leveraged for understanding resistance mechanisms in cancer cells .
  • Genetic Engineering Applications : this compound serves as a selective agent in genetic engineering protocols. It allows for the identification and selection of genetically modified organisms that exhibit resistance to the antibiotic, facilitating research in molecular biology .

属性

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[(4R)-4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16,18,20-24,27-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,17,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,27+,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCMIVBLVUHDHK-ZSNHEYEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=N[C@H](CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86N20O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336409
Record name Zeocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11031-11-1
Record name Zeocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11031-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phleomycin D1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011031111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zeocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHLEOMYCIN D1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0VC1NEK5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does phleomycin D1 interact with DNA and what are the downstream effects of this interaction?

A1: While the exact mechanism of action for this compound requires further investigation, research suggests that it causes both single-strand and double-strand DNA breaks. [, ] This DNA damage is believed to be responsible for its cytotoxic effects, ultimately leading to cell death. Unlike bleomycin A2, another antitumor antibiotic, this compound's DNA-degrading activity shows minimal sensitivity to changes in DNA conformation, suggesting a distinct interaction mechanism. []

Q2: How does this compound compare to bleomycin A2 in terms of its sensitivity to DNA conformation?

A2: Research indicates that this compound demonstrates minimal response to alterations in DNA superhelicity, unlike bleomycin A2. [] Bleomycin A2's DNA-cleaving activity is significantly influenced by the degree of DNA supercoiling, with its activity peaking when DNA is in a relaxed state. [] This difference in response to DNA conformation suggests that this compound and bleomycin A2, despite their structural similarities, likely interact with and cleave DNA through different mechanisms.

Q3: Beyond its antitumor activity, are there other applications for this compound resistance genes?

A3: Yes, this compound resistance genes, particularly the Sh ble gene, have found utility as selectable markers in genetic transformation protocols. [, ] This application is particularly valuable in organisms like Pichia stipitis, a yeast with potential in biofuel production, and the diatom Phaeodactylum tricornutum, a model organism for studying photosynthesis and biofuel production. [, ] The availability of this compound resistance genes expands the toolkit for genetic manipulation in these organisms, enabling scientists to introduce and study genes of interest for various biotechnological applications.

Q4: Does the ETH1 gene in Saccharomyces cerevisiae offer any protection against this compound?

A4: Research shows that while deletion of the ETH1 gene alone does not increase sensitivity to this compound in S. cerevisiae, it does so in the absence of a functional APN1 gene. [] The double mutant strain (apn1 eth1) displayed increased sensitivity to this compound compared to the single apn1 mutant. This suggests that ETH1 can partially compensate for the loss of APN1 in repairing this compound-induced DNA damage.

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